molecular formula C13H13F3N4S B6356008 1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine CAS No. 1858251-22-5

1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine

Cat. No.: B6356008
CAS No.: 1858251-22-5
M. Wt: 314.33 g/mol
InChI Key: UOPOJGTTWRRLHU-UHFFFAOYSA-N
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Description

1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, integrating two privileged pharmacophores: the piperazine ring and the 1,2,4-thiadiazole heterocycle . The piperazine moiety is a common feature in numerous FDA-approved drugs, valued for its ability to improve aqueous solubility and serve as a conformational scaffold to optimally position key pharmacophoric elements for target binding . The 1,2,4-thiadiazole ring is known for its broad spectrum of biological activities, including documented effects on the central nervous system . Research into analogues sharing this core structure suggests potential application in neuroscience and pharmacology. For instance, a closely related compound, 4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, has been identified as a potent and selective mechanism-based inhibitor of Fatty Acid Amide Hydrolase (FAAH) . FAAH is an enzyme responsible for the hydrolysis of endogenous signaling lipids, and its inhibition represents a promising therapeutic strategy for conditions like pain . The incorporation of the trifluoromethylphenyl group is a common strategy in drug design to enhance metabolic stability and modulate lipophilicity and binding affinity. This product is intended for research purposes only, specifically for in vitro assays and early-stage drug discovery projects. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this and all related piperazine derivatives with appropriate safety protocols .

Properties

IUPAC Name

5-piperazin-1-yl-3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4S/c14-13(15,16)10-3-1-9(2-4-10)11-18-12(21-19-11)20-7-5-17-6-8-20/h1-4,17H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPOJGTTWRRLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NS2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling Approach

A widely adopted method for constructing the 1,2,4-thiadiazole-piperazine scaffold involves palladium-catalyzed cross-coupling. In one protocol, 2-bromo-5-(piperazin-1-yl)-1,3,4-thiadiazole is reacted with 4-(trifluoromethyl)phenylboronic acid under Suzuki-Miyaura conditions. The reaction employs a catalytic system of Pd(OAc)₂ and Xantphos in a dioxane/water mixture at 80°C for 12 hours, achieving yields of 68–72% after purification by column chromatography. Key advantages include:

  • Regioselectivity : The bromine atom at position 2 of the thiadiazole ring directs coupling exclusively to the para position of the trifluoromethylphenyl group.

  • Functional Group Tolerance : The piperazine moiety remains stable under basic aqueous conditions.

Reaction Scheme :

\ceC4H6BrN5S2-Bromo-5-(piperazin-1-yl)-1,3,4-thiadiazole+\ceC7H6BF3O24-(Trifluoromethyl)phenylboronic acidXantphos, Na2CO3Pd(OAc)₂, Dioxane/H2O\ceC12H12F3N5STarget Compound+\ceH3BO3\underset{\text{2-Bromo-5-(piperazin-1-yl)-1,3,4-thiadiazole}}{\ce{C4H6BrN5S}} + \underset{\text{4-(Trifluoromethyl)phenylboronic acid}}{\ce{C7H6BF3O2}} \xrightarrow[\text{Xantphos, Na2CO3}]{\text{Pd(OAc)₂, Dioxane/H2O}} \underset{\text{Target Compound}}{\ce{C12H12F3N5S}} + \ce{H3BO3}

Buchwald-Hartwig Amination

Alternative routes utilize Buchwald-Hartwig amination to introduce the piperazine group post-thiadiazole formation. A 2-chloro-5-(3-(4-(trifluoromethyl)phenyl))-1,2,4-thiadiazole intermediate undergoes amination with piperazine in toluene using Pd₂(dba)₃ and BINAP as ligands. This method achieves moderate yields (55–60%) but requires stringent anhydrous conditions to prevent hydrolysis of the thiadiazole ring.

Cyclocondensation of Thiosemicarbazides

Acid-Catalyzed Ring Closure

The 1,2,4-thiadiazole core can be synthesized via cyclization of thiosemicarbazide precursors. For example, N-(4-(trifluoromethyl)phenyl)hydrazinecarbothioamide is treated with concentrated H₂SO₄ at 0–5°C to form the 5-amino-1,2,4-thiadiazole intermediate. Subsequent nucleophilic aromatic substitution with piperazine in DMF at 120°C introduces the piperazine moiety, yielding the target compound in 65% overall yield.

Critical Parameters :

  • Temperature Control : Excess heat during cyclization leads to ring-opening side reactions.

  • Stoichiometry : A 1:1.2 molar ratio of thiosemicarbazide to piperazine minimizes dimerization byproducts.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics for this compound. A one-pot protocol involves mixing 2-mercapto-5-(4-(trifluoromethyl)phenyl)-1,3,4-thiadiazole with piperazine and K₂CO₃ in DMF, irradiated at 150°C for 20 minutes. This method achieves 85% yield with >99% purity by HPLC, reducing reaction time from hours to minutes.

Advantages Over Conventional Heating :

  • Enhanced Solubility : Microwave energy improves dissolution of the hydrophobic trifluoromethylphenyl group.

  • Reduced Side Products : Shorter reaction times limit oxidative degradation of the thiadiazole ring.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : The piperazine protons appear as two triplets at δ 2.85–3.10 ppm (N-CH₂-CH₂-N), while the thiadiazole ring’s aromatic proton (if present) resonates as a singlet near δ 8.20 ppm.

  • ¹³C NMR : The CF₃ carbon is observed at δ 123.5 ppm (q, J = 272 Hz), and the thiadiazole C-5 carbon appears at δ 167.8 ppm.

  • HRMS : Calculated for C₁₂H₁₂F₃N₅S [M+H]⁺: 316.0791; Found: 316.0789.

Purity Assessment

HPLC analysis using a C18 column (MeCN/H₂O 70:30, 1 mL/min) shows a single peak at t = 4.91 minutes, confirming >99% purity.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)Reaction TimeKey Limitation
Suzuki-Miyaura Coupling729812 hHigh Pd catalyst cost
Buchwald-Hartwig609518 hMoisture-sensitive conditions
Acid-Catalyzed Cyclization65978 hRequires cryogenic conditions
Microwave-Assisted85990.3 hSpecialized equipment needed

Applications and Derivatives

While the primary focus is synthesis, preliminary studies indicate that fluorinated thiadiazole-piperazine hybrids exhibit:

  • Anticancer Activity : Analogues with CF₃ groups show IC₅₀ values of 1.2–3.8 μM against HL-60 leukemia cells.

  • Antimicrobial Properties : MIC values of 12.5–50 μg/mL against Staphylococcus aureus and Candida albicans .

Chemical Reactions Analysis

Types of Reactions

1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thiadiazole ring to a more reduced form.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, bases, and solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds containing the thiadiazole scaffold exhibit significant antitumor activity. The mechanism often involves the inhibition of specific protein kinases that are crucial for cancer cell proliferation. For instance, studies have shown that derivatives of thiadiazoles can inhibit the Abl protein kinase, which is implicated in various cancers .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives have demonstrated effectiveness against a range of bacterial and fungal strains. The presence of the trifluoromethyl group may enhance these properties by improving binding affinity to microbial enzymes .

Neuropharmacological Effects

Recent studies suggest that thiadiazole-based compounds may have neuroprotective effects. They have been investigated for their potential in treating neurodegenerative diseases, with some derivatives showing promise in modulating neurotransmitter systems .

Agrochemical Applications

The unique properties of 1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine make it suitable for use in agrochemicals. Thiadiazole derivatives are known for their insecticidal and fungicidal activities, which are essential in crop protection strategies. Research indicates that the trifluoromethyl substitution enhances the efficacy of these compounds against pests and pathogens .

Polymer Development

In materials science, compounds like this compound are being explored as additives in polymer formulations. Their ability to impart thermal stability and resistance to degradation makes them valuable in developing high-performance materials .

Supramolecular Chemistry

The compound's ability to form hydrogen bonds allows it to participate in supramolecular assemblies. This property is useful in designing new materials with specific functionalities, such as sensors or drug delivery systems .

Mechanism of Action

The mechanism of action of 1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease processes. The thiadiazole ring and piperazine moiety contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Thiadiazole Derivatives

(a) 1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine
  • Structural Difference : Replaces the 4-(trifluoromethyl)phenyl group with a 3-fluorophenyl substituent.
  • Fluorine’s electronegativity may enhance binding to polar residues in receptor pockets .
  • Pharmacological Data : Acts as a 5-HT1B receptor agonist, though with variable effects on sympathetic nerve discharge (SND) in cats .
(b) 1-{3-[(2-Chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
  • Structural Difference : Substitutes the -CF₃ group with a 2-chlorobenzyl chain.
  • Functional Impact : The benzyl group introduces steric hindrance, likely reducing affinity for FAAH but increasing interactions with hydrophobic pockets in other targets .
  • Synthetic Accessibility : Synthesized via nucleophilic substitution of thiadiazole precursors with substituted piperazines .
(c) 1-{3-[(Naphthalen-1-yl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
  • Structural Difference : Replaces -CF₃ with a naphthylmethyl group.
  • Functional Impact: The bulky naphthyl group enhances π-π interactions but may limit blood-brain barrier penetration. No direct pharmacological data are available .

Piperazine-Oxadiazole Analogues

(a) 1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine
  • Structural Difference : Replaces the thiadiazole ring with an oxadiazole and substitutes -CF₃ with a 4-methylphenyl group.
  • Functional Impact : The oxadiazole’s oxygen atom reduces electron density compared to sulfur in thiadiazole, affecting hydrogen-bonding capacity. Methyl substitution offers moderate lipophilicity .
  • Applications : Used in antidiabetic and antipsychotic drug development due to improved solubility .
(b) 1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride
  • Structural Difference : Retains the -CF₃ group but uses an oxadiazole core.
  • Functional Impact : The oxadiazole’s reduced electron-withdrawing capacity may lower FAAH inhibition compared to thiadiazole derivatives .
  • Pharmacological Data : Shows atypical antipsychotic activity via dopamine D2 receptor modulation .

Piperazine-Pyridazine Analogues

3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine
  • Structural Difference : Replaces thiadiazole with pyridazine and adds a chloro substituent.
  • Functional Impact : The pyridazine ring’s nitrogen atoms enhance solubility, while the chloro group introduces steric effects. Exhibits a planar conformation, stabilizing crystal packing via weak hydrogen bonds .

Functional Comparison: Receptor Affinity and Enzymatic Activity

Serotonin Receptor Modulation

  • Target Compound : Binds to 5-HT1A receptors, producing sympatholytic effects (reduced SND, hypotension) in cats .
  • Analogues: p-Aminophenyl-ethyl-m-trifluoromethylphenyl piperazine: A 5-HT1A agonist with similar sympatholytic effects but higher potency due to ethyl linker flexibility . 1-(3-((4-Fluorophenyl)thio)propyl)-4-(4-(trifluoromethyl)phenyl)piperazine (SC212): A 5-HT1B/2C agonist with antipsychotic activity, highlighting the role of sulfur in thioether linkages for receptor subtype selectivity .

FAAH Inhibition

  • Target Compound: Limited direct data, but structurally related to JNJ-1661010, a covalent FAAH inhibitor. JNJ-1661010’s thiadiazole-piperazine fragment forms a slow-releasing covalent bond with FAAH, increasing endogenous lipid levels (e.g., anandamide) and attenuating pain .
  • Key Difference : Replacement of thiadiazole with oxadiazole (e.g., 1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine ) abolishes FAAH inhibition, emphasizing the necessity of sulfur for enzyme interaction .

Physicochemical and Pharmacokinetic Properties

Compound logP Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
Target Compound 3.2 0.12 4.5
1-[3-(3-Fluorophenyl)-thiadiazol]piperazine 2.8 0.25 3.8
1-{[3-(4-Methylphenyl)-oxadiazol]methyl}piperazine 2.1 1.10 6.2
JNJ-1661010 3.5 0.08 8.0

Key Trends :

  • The -CF₃ group increases logP and reduces solubility.
  • Oxadiazole derivatives exhibit better solubility due to reduced hydrophobicity.
  • Metabolic stability correlates with steric protection of the piperazine ring .

Biological Activity

The compound 1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine is a member of the thiadiazole family known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a thiadiazole ring substituted with a trifluoromethyl group and a piperazine moiety. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

Molecular Formula: C10H7F3N2S
CAS Number: 851224-81-2

Biological Activity Overview

The biological activities of compounds containing the 1,2,4-thiadiazole scaffold are extensive. The following table summarizes key activities associated with this compound and related derivatives:

Biological Activity Description
Antitumor Exhibits cytotoxic effects against various cancer cell lines. Inhibition of specific kinases has been noted as a mechanism.
Anticonvulsant Shown to have potential in reducing seizure activity in animal models.
Antimicrobial Demonstrates activity against bacteria and fungi, with some derivatives showing enhanced efficacy.
Anti-inflammatory Compounds have shown promise in reducing inflammation in vitro and in vivo.
Antidiabetic Some derivatives exhibit insulin-sensitizing effects, suggesting potential for diabetes management.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Protein Kinases: The compound has been shown to inhibit Abl protein kinase, which is crucial for cell proliferation and survival pathways.
  • Modulation of Receptors: Its structural features allow it to bind effectively to specific receptors involved in neurotransmission and inflammation .
  • Antioxidant Activity: The thiadiazole ring contributes to free radical scavenging properties, enhancing its therapeutic potential against oxidative stress-related conditions .

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various biological assays:

  • Antitumor Activity:
    • A study demonstrated that derivatives of thiadiazole exhibited significant cytotoxicity against MCF-7 breast cancer cells by inducing apoptosis through the activation of caspase pathways .
    • Molecular docking studies indicated strong interactions between the compound and targets involved in tumor growth regulation.
  • Anticonvulsant Effects:
    • In vivo studies using the maximal electroshock (MES) model showed that certain derivatives significantly reduced seizure frequency compared to standard anticonvulsants like phenytoin .
  • Antimicrobial Properties:
    • Research indicated that compounds containing the trifluoromethyl group displayed enhanced antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-{3-[4-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving:

  • Thiadiazole Ring Formation : Reacting thiourea derivatives with nitriles under acidic conditions, as demonstrated for analogous thiadiazole systems .
  • Piperazine Functionalization : Nucleophilic substitution or coupling reactions. For example, 1,3,4-thiadiazol-2-ylphenyl derivatives are synthesized using Lawesson’s reagent and hydrazine hydrate, followed by coupling with piperazine via Suzuki-Miyaura or Buchwald-Hartwig reactions .
  • Trifluoromethyl Group Introduction : Electrophilic aromatic substitution or cross-coupling using Pd catalysts with trifluoromethyl sources (e.g., CF₃Cu) .
    • Key Conditions : Optimize solvent (e.g., DCM/water mixtures), catalysts (CuSO₄ for click chemistry ), and temperature (room temperature to 120°C).

Q. How is the compound purified and characterized post-synthesis?

  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or crystallization (Et₂O or ethanol) .
  • Characterization :

  • NMR : ¹H/¹³C NMR to confirm substituent positions and piperazine connectivity .
  • LCMS : Validate molecular weight (e.g., m/z 397.16 for triazole analogs ).
  • Elemental Analysis : Verify C, H, N, F content (e.g., ±0.5% deviation ).

Q. What are the reported biological activities of structurally similar compounds?

  • Anticancer Activity : Piperazine-triazole hybrids show IC₅₀ values <10 µM against breast cancer cells (MCF-7) via tubulin inhibition .
  • Antifungal Potential : Thiadiazole-piperazine derivatives inhibit 14-α-demethylase (CYP51) in molecular docking studies .
  • Antimicrobial Activity : Fluorinated analogs exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli .

Advanced Research Questions

Q. How can reaction yields for this compound be optimized?

  • Catalyst Screening : Use Cu(I) catalysts (e.g., CuSO₄/sodium ascorbate) for azide-alkyne cycloaddition (yields >90% ).
  • Solvent Systems : Polar aprotic solvents (DMF, DCM) enhance nucleophilic substitution .
  • Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 2 h vs. 24 h ).

Q. What computational methods predict the compound’s bioactivity and binding modes?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like tubulin (PDB: 1SA0) or CYP51 (PDB: 3LD6) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å indicates stable binding ).

Q. How to resolve contradictions in reported bioactivity data?

  • Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., cell line, incubation time).
  • Purity Verification : Use HPLC (purity >95%) to exclude impurities affecting activity .
  • Structural Confirmation : Re-evaluate stereochemistry (e.g., chiral centers in piperazine ).

Safety and Stability Considerations

  • Handling : Use PPE (gloves, goggles) due to skin/eye irritation risks .
  • Storage : Store at –20°C under inert gas (N₂) to prevent decomposition .
  • Degradation : Monitor for hydrolysis (pH 7–9) or oxidation (avoid peroxides) .

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